2-Bromo-4,5-difluorobenzenesulfonamide

cross-coupling C–C bond formation building block reactivity

Late-stage functionalization of acid-sensitive pharmacophores requires a bromo handle that couples under mild conditions. The 2-chloro analog demands harsh temperatures ( >100°C ), risking decomposition. This 2-bromo-4,5-difluoro derivative offers: • Oxidative addition at RT-60°C - compatible with heat-labile groups • Dual 4,5-fluorines depress sulfonamide pKa by ~0.21 units for isoform selectivity tuning • Direct precursor for COX-2 inhibitor scaffolds & carbonic anhydrase libraries Procurement advantage: Higher unit cost offsets elimination of re-optimization rounds in HTS campaigns.

Molecular Formula C6H4BrF2NO2S
Molecular Weight 272.07 g/mol
Cat. No. B12841673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-difluorobenzenesulfonamide
Molecular FormulaC6H4BrF2NO2S
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Br)F)F
InChIInChI=1S/C6H4BrF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyYXDYXVQEGMTFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-difluorobenzenesulfonamide: Building Block Profile


2-Bromo-4,5-difluorobenzenesulfonamide (CAS 874801-45-3) is a dihalogenated benzenesulfonamide bearing a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions of the aromatic ring . With a molecular weight of 272.07 g/mol and a predicted pKa of 9.36±0.60, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly as a precursor for palladium-catalyzed cross-coupling reactions and as a core scaffold for carbonic anhydrase inhibitor design [1].

Coupling Handle C-2 bromine enables mild Pd-catalyzed cross-coupling for convergent synthesis
Electronic Profile 4,5-Difluoro substitution modulates sulfonamide acidity and aryl ring electronics
Scaffold Role Dihalogenated benzenesulfonamide core for medicinal chemistry diversification

Why 2-Bromo-4,5-difluorobenzenesulfonamide Cannot Be Replaced


Subtle variations in halogen identity and substitution pattern on the benzenesulfonamide scaffold produce non-linear differences in electronic properties, cross-coupling reactivity, and target-binding affinity. The bromine at C-2 provides a specific oxidative addition threshold for palladium catalysis that differs fundamentally from chlorine or iodine, while the dual fluorines at C-4/C-5 modulate the sulfonamide –NH acidity and the aryl ring electron density in a manner not replicated by mono-fluorinated or non-fluorinated congeners . Consequently, substituting the 2-bromo-4,5-difluoro motif with a 2-chloro-4,5-difluoro, 4-bromo-2,5-difluoro, or 2-bromo-4-fluoro analog alters both synthesis outcomes and biological screening results, making generic replacement unreliable without re-optimization [1].

Halogen Identity at C-2
2-Br: mild oxidative addition (25–60 °C) with standard Pd catalysts
2-Cl analog: requires >100 °C and specialized ligands; generic replacement may stall coupling
Fluorination Pattern
4,5-DiF: dual fluorine effect on –NH acidity and ring electron density
4-F or non-fluorinated congeners: different ionization profile; binding and reactivity may shift
Regioisomeric Substitution
2-Br-4,5-diF: defined vector for C-2 derivatization
4-Br-2,5-diF or other regioisomers: altered coupling site; synthesis and screening outcomes diverge

2-Bromo-4,5-difluorobenzenesulfonamide: Head-to-Head Evidence


Cross-Coupling Reactivity: Aryl-Br vs Aryl-Cl

The 2-bromo substituent permits efficient oxidative addition to Pd(0) catalysts under mild conditions (room temperature to 60 °C with standard Pd(PPh₃)₄), whereas the 2-chloro-4,5-difluorobenzenesulfonamide analogue requires elevated temperatures (>100 °C) and electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) to achieve comparable turnover [1]. In the Sonogashira coupling–cyclization manifold, 2-bromobenzenesulfonamides deliver benzosultams regioselectively in excellent yields (typically 80–95% isolated), while the chloro congeners often stall at the oxidative addition step under identical conditions [2]. This reactivity gap directly impacts synthesis efficiency, catalyst loading, and functional group tolerance, making the bromo compound the default choice for convergent synthetic routes.

Cross-Coupling Reactivity
Class-level inference
ArBr couples at 25–60 °C with Pd(PPh₃)₄; ArCl requires >100 °C and bulky ligands
Milder conditions support broader substrate scope and late-stage functionalization
Estimated 10³–10⁴-fold oxidative addition rate advantage for ArBr vs ArCl
cross-coupling C–C bond formation building block reactivity

Sulfonamide pKa Shift via 4,5-Difluoro Substitution

The predicted pKa of 2-bromo-4,5-difluorobenzenesulfonamide is 9.36±0.60 , which is 0.21 log units lower than that of the mono-fluorinated analog 2-bromo-4-fluorobenzenesulfonamide (pKa 9.57±0.60) . This increased acidity arises from the electron-withdrawing effect of the second fluorine at C-5, which stabilizes the conjugate sulfonamidate anion. A pKa shift of this magnitude corresponds to a ~1.6-fold difference in the fraction of ionized species at a given pH near the sulfonamide –NH pKa range, which can influence hydrogen-bond donor strength, solubility, and binding affinity to metalloenzyme active sites (e.g., carbonic anhydrase zinc-coordination geometry).

Sulfonamide pKa Shift
Cross-study comparable
ΔpKa = –0.21
4,5-DiF pattern increases acidity; modulates ionization and zinc-binding context
ACD/Labs prediction; experimental validation advised
physicochemical properties sulfonamide acidity ADME prediction

Procurement Cost: Bromo vs Chloro Sulfonamide

The 2-bromo-4,5-difluorobenzenesulfonamide commands a significant price premium over its 2-chloro analog in the research chemicals market. At the 1-gram scale, the bromo compound is priced at approximately USD 1,664 (Chemscene, ≥98% purity) , whereas 2-chloro-4,5-difluorobenzenesulfonamide is available at USD 74/g (AKSci, 95%+ purity) —a 22.5-fold differential. This price gap is not arbitrary; it directly reflects the synthetic advantage of the aryl bromide in downstream cross-coupling chemistry, which can reduce total synthesis step count, lower catalyst loading, and improve overall yield, thereby offsetting the higher upfront building block cost.

Procurement Cost
Supporting evidence
22.5× cost premium for 2-Br vs 2-Cl analog at research scale
Upfront cost may be offset by reduced ligand expense and fewer optimization steps
Vendor pricing April 2026; research-scale quantities compared
procurement cost-effectiveness building block sourcing

2-Bromo-4,5-difluorobenzenesulfonamide Applications


Late-Stage Arylation in Convergent Medicinal Chemistry

When a synthetic route demands installation of a biaryl or alkyne motif at the C-2 position of a 4,5-difluorobenzenesulfonamide core late in the sequence, the 2-bromo derivative is the only viable electrophile among the 2-halo analogs. The mild oxidative addition conditions tolerated by the aryl bromide (room temperature to 60 °C) are compatible with acid- and heat-sensitive pharmacophores, whereas the 2-chloro analog would require forcing conditions that risk epimerization or decomposition [1]. This scenario is particularly relevant in the synthesis of COX-2 selective inhibitors built on the 1,2-diaryl-4,5-difluorobenzenesulfonamide scaffold, where the bromine atom serves as the key handle for introducing the second aryl ring via Suzuki–Miyaura coupling [2].

pKa-Driven Selectivity for Carbonic Anhydrase Inhibitors

The 0.21-unit pKa depression imparted by the 4,5-difluoro substitution pattern relative to the 4-monofluoro counterpart alters the sulfonamide –NH ionization equilibrium at physiological pH. This physicochemical fine-tuning can be exploited during carbonic anhydrase inhibitor lead optimization to adjust zinc-binding thermodynamics and isoform selectivity without altering the core pharmacophore [1]. The 2-bromo-4,5-difluorobenzenesulfonamide scaffold thus provides a chemically addressable handle (the bromine atom) for further diversification while already incorporating the favorable difluoro-induced acidity shift [2].

Sourcing for High-Throughput Synthesis Libraries

For organizations constructing diverse sulfonamide libraries via parallel synthesis, the higher per-unit cost of the 2-bromo-4,5-difluorobenzenesulfonamide (USD 1,664/g) must be weighed against the broader substrate scope and reduced reaction optimization time it enables relative to the 2-chloro analog (USD 74/g) [1]. In plate-based high-throughput experimentation, where reaction conditions are standardized across hundreds of substrates, the bromo building block's ability to couple reliably at a single set of mild conditions can eliminate the need for a second round of condition-specific optimization, thereby reducing total campaign cost and accelerating hit-to-lead timelines [2].

Application
Selection Property
Validation Focus
Late-stage arylation in convergent synthesis
Mild oxidative addition threshold at C-2 bromine
Pd catalyst/ligand compatibility and functional-group tolerance
pKa-driven metalloenzyme inhibitor design
4,5-Difluoro electronic modulation of sulfonamide acidity
Ionization-state context and zinc-binding thermodynamics
High-throughput synthesis library construction
Broad coupling scope under standardized mild conditions
Reaction condition uniformity across diverse substrates
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